2,3-Dimethylpyrrolidin-3-ol
Description
2,3-Dimethylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a five-membered amine ring with hydroxyl and methyl substituents. The compound features a hydroxyl group at position 3 and methyl groups at positions 2 and 3 (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the methyl substituents. Pyrrolidine derivatives are widely employed in pharmaceutical and agrochemical research due to their versatility as chiral building blocks and bioactivity-modifying scaffolds.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2,3-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-6(2,8)3-4-7-5/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
IPVOTXZAGPNAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2,3-Dimethylpyrrolidin-3-ol with structurally related pyrrolidin-3-ol derivatives, focusing on substituent effects, applications, and research findings.
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Property Analysis
- Lipophilicity : The methyl groups in 2,3-Dimethylpyrrolidin-3-ol increase its logP compared to hydroxyl-rich analogs (e.g., 5-(3-Methoxyphenyl)pyrrolidin-3-ol ). This enhances membrane permeability but may reduce aqueous solubility.
- Steric Effects : Bulky N-substituents, as in (S)-1-(2-Phenylethyl)pyrrolidin-3-ol , improve binding specificity in antiviral applications but limit synthetic accessibility.
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol enhances oxidative stability, a critical trait for agrochemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
